N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a methanesulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals. Its molecular formula is and it has a molecular weight of approximately 431.51 g/mol .
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides are widely studied for their antibacterial properties and are also investigated for their potential in treating various diseases, including cancer and inflammatory conditions . The compound is cataloged under CAS number 852141-92-5, indicating its unique identification in chemical databases .
The synthesis of N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several key steps:
The synthesis can be optimized using techniques such as solvent-free reactions or microwave irradiation to enhance yields and reduce reaction times .
The molecular structure of N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be depicted as follows:
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC .This structure reveals multiple functional groups including methoxy groups, which may contribute to its biological properties.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further studies.
The mechanism of action for N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is not fully elucidated but may involve:
The physical properties of N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide include:
Chemical properties include its solubility in organic solvents due to its hydrophobic character imparted by the methoxy groups . Further analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are essential for purity assessment and structural confirmation.
N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has potential applications in:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1